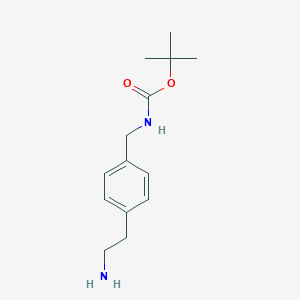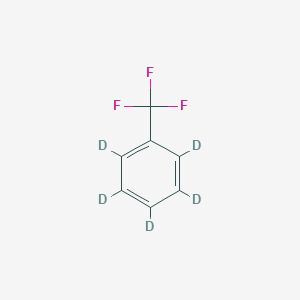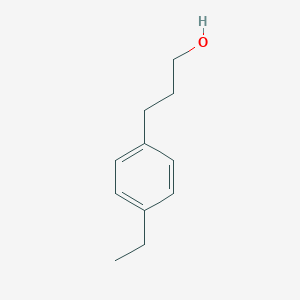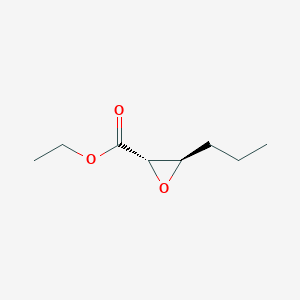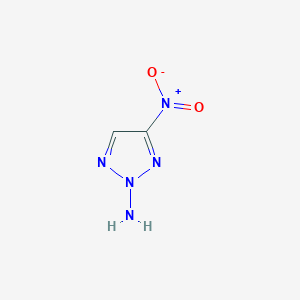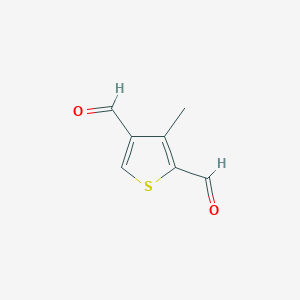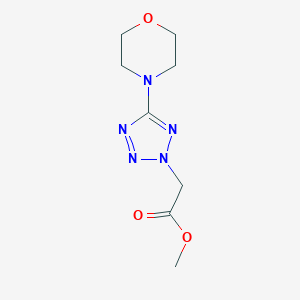
methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate
Vue d'ensemble
Description
Introduction Methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate is a compound of interest due to its morpholine and tetrazole functionalities, which are commonly explored in the development of pharmaceuticals and materials due to their unique chemical properties. Research in this domain often focuses on the synthesis of novel derivatives, understanding their molecular structures, reactivity, and potential applications in various fields excluding direct drug use and side effects.
Synthesis Analysis Synthesis strategies for compounds bearing morpholine and tetrazole units involve multi-step reactions, including bromination, cyclization, and nucleophilic substitution. For instance, Kumar et al. (2007) described a nine-step synthesis process for a morpholine derivative with an overall yield of 36%, highlighting the complexity and efficiency of synthesizing such compounds (Kumar, Sadashiva, & Rangappa, 2007).
Molecular Structure Analysis The molecular structure of related compounds often reveals planar configurations and significant intramolecular interactions. Studies like the one by Karczmarzyk et al. (2012) provide insights into the crystallographic analysis, demonstrating how the molecular geometry can influence the compound's reactivity and physical properties (Karczmarzyk, Pitucha, Wysocki, Fruziński, & Olender, 2012).
Chemical Reactions and Properties Chemical reactions involving morpholine and tetrazole moieties are diverse, including condensation, cyclization, and substitution reactions. These functionalities contribute to the compounds' reactivity towards synthesizing various derivatives with potential antimicrobial and anti-inflammatory properties. Research by Sahin et al. (2012) on the synthesis of triazole derivatives containing morpholine moieties as antimicrobial agents exemplifies the chemical versatility of these groups (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Applications De Recherche Scientifique
Pharmacological Interest of Morpholino Derivatives
Morpholino derivatives have been extensively explored for their broad spectrum of pharmacological profiles. These compounds, including those with morpholine rings, have been developed for various pharmacologically active substances, demonstrating their significance in drug design and synthesis for diverse therapeutic areas (Asif & Imran, 2019).
Therapeutic Applications of Tetrahydroisoquinolines
1,2,3,4-Tetrahydroisoquinoline derivatives, related to the chemical structure of interest, have shown potential as anticancer antibiotics, with some compounds gaining FDA approval for the treatment of diseases such as soft tissue sarcomas. This highlights their potential in drug discovery and therapeutic applications, indicating a trend in the synthesis and exploration of such derivatives for health-related benefits (Singh & Shah, 2017).
Antisense Research with Morpholino Oligos
Morpholino oligos have been applied in gene function studies across various model organisms. Their use provides a method to inhibit gene function, which is critical in understanding gene roles in development and disease. This application is particularly relevant in developmental biology and genetic research (Heasman, 2002).
Precision Polymerization Processes
Research on rare earth metal-mediated polymerization of polar monomers, including morpholine derivatives, offers insights into the synthesis of new materials. This highlights the role of such compounds in advancing materials science, particularly in the development of polymers with specific properties (Soller, Salzinger, & Rieger, 2016).
Propriétés
IUPAC Name |
methyl 2-(5-morpholin-4-yltetrazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O3/c1-15-7(14)6-13-10-8(9-11-13)12-2-4-16-5-3-12/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIVVKVBLMTIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1N=C(N=N1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371693 | |
| Record name | Methyl [5-(morpholin-4-yl)-2H-tetrazol-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729240 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl 2-(5-morpholino-2H-1,2,3,4-tetraazol-2-yl)acetate | |
CAS RN |
175137-43-6 | |
| Record name | Methyl 5-(4-morpholinyl)-2H-tetrazole-2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl [5-(morpholin-4-yl)-2H-tetrazol-2-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate](/img/structure/B63280.png)
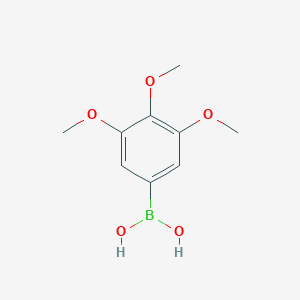
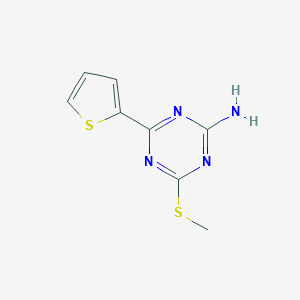
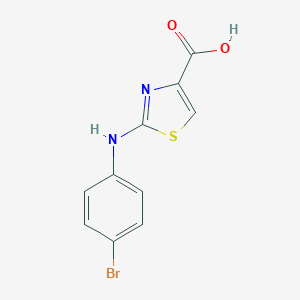
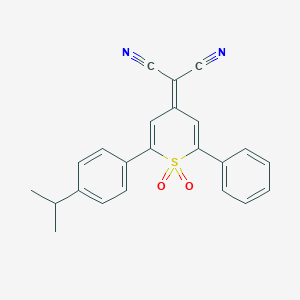
![5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B63294.png)
